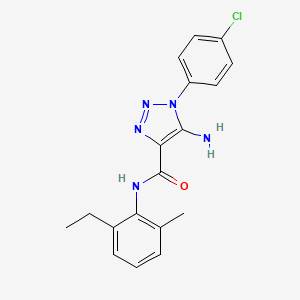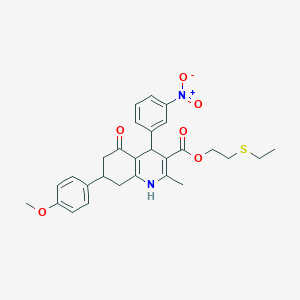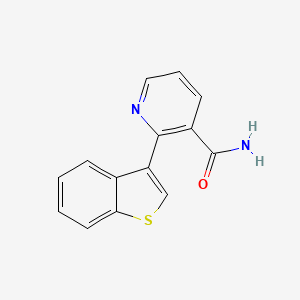![molecular formula C19H26ClNO2 B4948496 {2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4948496.png)
{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride, also known as BPEDEA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPEDEA belongs to the class of organic compounds known as amines and is commonly used as a precursor in the synthesis of various drugs and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of {2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is crucial for DNA replication and repair. In addition, this compound has been found to induce oxidative stress and disrupt mitochondrial function, leading to the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest and inhibit cell proliferation in cancer cells. In addition, this compound has been found to modulate the expression of various genes involved in cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of {2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride is its potent cytotoxic activity against cancer cells. Furthermore, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the limitations of this compound is its potential toxicity to normal cells, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on {2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride. One area of interest is the development of this compound-based drug formulations for cancer treatment. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosing and administration regimens. Finally, further research is needed to elucidate the exact mechanism of action of this compound and its potential interactions with other anticancer agents.
Métodos De Síntesis
{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-(benzyloxy)phenol with ethylene oxide to form 2-[2-(benzyloxy)phenoxy]ethanol. This intermediate product is then reacted with diethylamine in the presence of hydrochloric acid to produce the final product, this compound hydrochloride.
Aplicaciones Científicas De Investigación
{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells, suggesting its potential as a cancer therapeutic agent.
Propiedades
IUPAC Name |
N,N-diethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-3-20(4-2)14-15-21-18-12-8-9-13-19(18)22-16-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNAPGHTWOXTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine](/img/structure/B4948416.png)
![benzyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4948419.png)
![4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4948422.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4948448.png)
![2-methyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4948452.png)


![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4948481.png)
![3-[(3,5-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4948486.png)
![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4948509.png)
